molecular formula C10H18O2 B13220900 {2-Oxaspiro[4.5]decan-3-yl}methanol

{2-Oxaspiro[4.5]decan-3-yl}methanol

Cat. No.: B13220900
M. Wt: 170.25 g/mol
InChI Key: QZUMAYPDPJRKMI-UHFFFAOYSA-N
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Description

{2-Oxaspiro[4.5]decan-3-yl}methanol is a chemical compound with the molecular formula C10H18O2. It is characterized by a spirocyclic structure, which includes an oxygen atom in the spiro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanol can be achieved through several methods. One common approach involves the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade process to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-Oxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming {2-Oxaspiro[4.5]decan-3-one}.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any carbonyl groups present.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield {2-Oxaspiro[4.5]decan-3-one}, while reduction can lead to various reduced spirocyclic compounds.

Scientific Research Applications

{2-Oxaspiro[4.5]decan-3-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-Oxaspiro[4.5]decan-3-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Oxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 3-position. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-oxaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C10H18O2/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9,11H,1-8H2

InChI Key

QZUMAYPDPJRKMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(OC2)CO

Origin of Product

United States

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